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molecular formula C13H18N2O4 B8710849 Tert-butyl 2-(3-nitrobenzylamino)acetate

Tert-butyl 2-(3-nitrobenzylamino)acetate

Cat. No. B8710849
M. Wt: 266.29 g/mol
InChI Key: OWPIMOUJVOLDMO-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

K2CO3 (1.5 g, 11 mmol) was added to a solution of 52B (800 mg, 2.2 mmol) in MeOH/H2O (2:1, 9 mL) and the mixture was refluxed for 2 h. Volatiles were removed in vacuo and the remaining aqueous mixture was extracted with EtOAc. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by flash chromatography (0% to 100% EtOAc in hexanes) to yield 52C (275 mg, 47%) as a clear oil. MS (ESI) m/z 267.1 (M+H)+.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
52B
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Yield
47%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].FC(F)(F)C([N:11]([CH2:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=1)=O>CO.O>[N+:19]([C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][CH:16]=1)[CH2:12][NH:11][CH2:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])([O-:21])=[O:20] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
52B
Quantity
800 mg
Type
reactant
Smiles
FC(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)OC(C)(C)C)(F)F
Name
Quantity
9 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0% to 100% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CNCC(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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